(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
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Overview
Description
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate It exhibits intriguing properties that can be explored across various fields, including pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale application of these synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the thiophene and isoxazole rings .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or isoxazole rings .
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in material science for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects . Detailed studies are
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-20-13-5-2-3-6-14(13)21-11-17(19)22-10-12-9-15(23-18-12)16-7-4-8-24-16/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZOITLMELUXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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